molecular formula C18H19ClFNOS B4818573 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide

Cat. No. B4818573
M. Wt: 351.9 g/mol
InChI Key: RYSDFKZBJZMGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide, commonly known as CF33, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

CF33 inhibits the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. By inhibiting CK2, CF33 induces cell cycle arrest and apoptosis in cancer cells. Additionally, CF33 has been shown to inhibit the epithelial-mesenchymal transition, which is a process that promotes cancer cell invasion and metastasis.
Biochemical and Physiological Effects
CF33 has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. CF33 has also been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is upregulated in many types of cancer. This inhibition leads to the activation of pro-apoptotic proteins, resulting in cancer cell death.

Advantages and Limitations for Lab Experiments

CF33 has several advantages for lab experiments, including its low toxicity in normal cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a safe and effective therapeutic agent. However, CF33 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

Several future directions for CF33 research include the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the identification of biomarkers that can predict its response in cancer patients. Additionally, CF33 can be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, CF33 is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases, particularly cancer. Its ability to inhibit the activity of CK2 and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research is needed to optimize its therapeutic efficacy and identify its potential applications in other diseases.

Scientific Research Applications

CF33 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. CF33 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNOS/c19-16-7-4-8-17(20)15(16)13-23-12-11-21-18(22)10-9-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSDFKZBJZMGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.